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molecular formula C7H14O4 B8640848 Methyl 3-methoxy-2-(methoxymethyl)propanoate CAS No. 89795-16-4

Methyl 3-methoxy-2-(methoxymethyl)propanoate

Cat. No. B8640848
M. Wt: 162.18 g/mol
InChI Key: BDEBNNDWGDNTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07968572B2

Procedure details

To a 28% sodium methoxide/methanol solution (4.24 g) in methanol (35 mL) was added methyl 2-(bromomethyl)acrylate (1.79 g) in methanol (10 mL). The mixture was stirred at room temperature for 2 hours and was heated to reflux for 3 hours. The reaction mixture was poured into 2N hydrochloric acid-ice, then extracted with ethyl acetate. The obtained organic layer was washed with brine, dried and concentrated to give the title compound (1.33 g) having the following physical data.
Name
sodium methoxide methanol
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH3:4][OH:5].Br[CH2:7][C:8](=[CH2:13])[C:9]([O:11][CH3:12])=[O:10]>CO>[CH3:1][O:2][CH2:7][CH:8]([CH2:13][O:5][CH3:4])[C:9]([O:11][CH3:12])=[O:10] |f:0.1.2|

Inputs

Step One
Name
sodium methoxide methanol
Quantity
4.24 g
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
1.79 g
Type
reactant
Smiles
BrCC(C(=O)OC)=C
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
hydrochloric acid ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC(C(=O)OC)COC
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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